molecular formula C8H8ClFO2S B8465656 3-Ethyl-4-fluorobenzenesulfonyl chloride

3-Ethyl-4-fluorobenzenesulfonyl chloride

Cat. No. B8465656
M. Wt: 222.66 g/mol
InChI Key: VMDUJHNFYRKLEI-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 65a by using 1-ethyl-2-fluorobenzene (2.30 g, 19.0 mmol) and chlorosulfuric acid (4.9 mL, 74.0 mmol), to yield the title compound in a crude form.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[F:9])[CH3:2].[S:10]([Cl:14])(=O)(=[O:12])[OH:11]>>[CH2:1]([C:3]1[CH:8]=[C:7]([S:10]([Cl:14])(=[O:12])=[O:11])[CH:6]=[CH:5][C:4]=1[F:9])[CH3:2]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)F
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1F)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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